C6Cl4O6Ru2

Description

Properties

CAS No. |

22594-69-0 |

|---|---|

Molecular Formula |

C6Cl4O6Ru2 |

Molecular Weight |

512.0 g/mol |

IUPAC Name |

carbon monoxide;bis(ruthenium(2+));tetrachloride |

InChI |

InChI=1S/6CO.4ClH.2Ru/c6*1-2;;;;;;/h;;;;;;4*1H;;/q;;;;;;;;;;2*+2/p-4 |

InChI Key |

JYHHJVKGDCZCCL-UHFFFAOYSA-J |

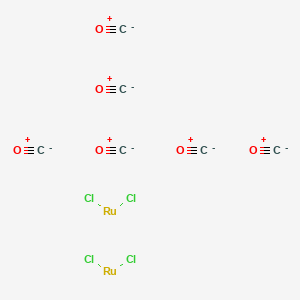

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Ru]Cl.Cl[Ru]Cl |

Pictograms |

Irritant |

Synonyms |

((Ru(CO)3Cl2)2) carbon monoxide-releasing molecule-2 CORM-2 tricarbonyldichlororuthenium (II) dime |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Analysis of Chloranilate-Bridged Diruthenium Complexes: A Technical Guide for Advanced Research

Introduction: The Significance of Diruthenium Complexes in Modern Chemistry

Diruthenium paddlewheel complexes represent a fascinating and highly tunable class of compounds that have garnered significant interest across catalysis, materials science, and medicinal chemistry.[1][2] Their unique electronic structures, arising from the metal-metal bond and the interplay between the two ruthenium centers, give rise to rich redox behavior and spectroscopic properties.[3][4] This guide focuses on a specific subset: diruthenium complexes incorporating the chloranilate (C₆Cl₄O₂²⁻) ligand. The chloranilate moiety, a non-innocent ligand, can actively participate in the electronic structure of the complex, influencing its stability, reactivity, and spectroscopic signatures.[5]

The compound specified, C₆Cl₄O₆Ru₂, does not correspond to a commonly documented stable diruthenium chloranilate complex. It is presumed that the intended subject is the broader, well-studied class of Chloranilate-Bridged Diruthenium Complexes . These compounds are of particular interest to drug development professionals due to the established anticancer potential of ruthenium-based agents, which often exhibit lower toxicity and different mechanisms of action compared to traditional platinum-based drugs.[6][7][8][9] Understanding the spectroscopic profile of these molecules is paramount for elucidating their structure, determining their purity, assessing their stability, and probing their interactions with biological targets.[1][10]

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize chloranilate-bridged diruthenium complexes. It is designed for researchers and scientists, offering not just procedural steps but also the underlying rationale, enabling a deeper understanding of the structure-property relationships that govern these promising molecules.

Synthesis and Sample Preparation: The Foundation of Quality Data

The journey to meaningful spectroscopic data begins with a pure, well-characterized sample. Chloranilate-bridged diruthenium complexes are typically synthesized from a diruthenium precursor, such as diruthenium tetraacetate chloride ([Ru₂(O₂CCH₃)₄Cl]), by reacting it with chloranilic acid or its salt.[11] The stoichiometry and reaction conditions (solvent, temperature, time) are critical for controlling the final product, which can range from simple ligand substitution to more complex structural rearrangements.

Rationale for Rigorous Purification: Impurities, such as unreacted starting materials or solvent adducts, can introduce confounding signals in spectroscopic analyses. For instance, residual protic solvents can interfere with infrared (IR) spectroscopy in the O-H stretching region, while paramagnetic impurities can broaden signals in Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy. Chromatographic techniques (e.g., column chromatography) followed by crystallization are standard procedures for obtaining high-purity materials.

A Multi-Technique Approach to Structural Elucidation

No single spectroscopic technique can fully define the complex nature of a diruthenium compound. A synergistic approach, integrating data from multiple methods, is essential for a complete structural and electronic description.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of the complex, providing a "fingerprint" that is highly sensitive to the nature of the chemical bonds and the overall molecular symmetry.

-

Infrared (IR) Spectroscopy: IR is particularly useful for identifying the characteristic stretching frequencies of the ligands. The strong C=O and C-O stretching bands of the chloranilate ligand are prominent features. Shifts in these bands upon coordination to the ruthenium centers provide direct evidence of metal-ligand bond formation.[12][13][14]

-

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is especially valuable for observing the Ru-Ru metal-metal bond vibration, which is often weak or inactive in the IR spectrum. It is also highly sensitive to the symmetric vibrations of the chloranilate ring.[15][16]

Table 1: Typical Vibrational Frequencies for Chloranilate-Bridged Diruthenium Complexes

| Functional Group | Typical Wavenumber (cm⁻¹) | Technique | Significance |

| C=O (Chloranilate) | 1500 - 1650 | IR, Raman | Indicates coordination of the carbonyl oxygen to Ru. |

| C-O (Chloranilate) | 1200 - 1350 | IR, Raman | Stretching frequency is sensitive to the electronic state. |

| C-Cl (Chloranilate) | 700 - 850 | IR, Raman | Characteristic ligand vibration. |

| Ru-O (Ligand) | 400 - 600 | IR, Raman | Direct probe of the metal-ligand bond. |

| Ru-Ru | 250 - 350 | Raman | Confirms the presence of the dimetal core. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the finely ground, dry solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Background Correction: Before running the sample, acquire a background spectrum of the clean, empty ATR crystal. The instrument software will automatically subtract this from the sample spectrum.

-

Data Analysis: Identify and label the characteristic peaks corresponding to the ligand and metal-ligand vibrations.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides crucial information about the electronic transitions within the molecule. Diruthenium complexes, particularly mixed-valence species (e.g., Ru₂⁵⁺), often exhibit characteristic absorption bands in the visible and near-infrared (NIR) regions.[3][17][18]

Key transitions include:

-

π → π* and n → π* transitions: Occurring in the UV region, these are typically associated with the chloranilate ligand.

-

Metal-to-Ligand Charge Transfer (MLCT): Transitions from ruthenium d-orbitals to the π* orbitals of the chloranilate ligand.

-

Ligand-to-Metal Charge Transfer (LMCT): Transitions from the π orbitals of the chloranilate ligand to the d-orbitals of the ruthenium centers.[10][19]

-

d-d transitions: Transitions between the molecular orbitals of the diruthenium core.

-

Intervalence Charge Transfer (IVCT): In mixed-valence Ru₂(II,III) systems, a broad, low-energy band in the NIR region often appears, corresponding to the transfer of an electron from the Ru(II) to the Ru(III) center.[20] The energy and intensity of this band provide insight into the degree of electronic communication between the metal centers.

Experimental Workflow: UV-Vis Spectroscopic Analysis

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides definitive information about the elemental composition and, crucially, the oxidation states of the elements present.[21] For diruthenium complexes, XPS is invaluable for directly probing the oxidation state of the ruthenium centers.[22][23]

The core-level binding energy of an element is sensitive to its chemical environment. For ruthenium, the Ru 3d or Ru 3p signals are analyzed. A higher binding energy is generally correlated with a higher oxidation state.[24] In a mixed-valence Ru₂(II,III) complex, deconvolution of the Ru 3d peak may reveal two components corresponding to the two distinct oxidation states, providing direct evidence for the mixed-valence nature.[22][25]

Table 2: Representative XPS Binding Energies for Ruthenium Species

| Ruthenium Level | Oxidation State | Approximate Binding Energy (eV) | Reference |

| Ru 3d₅/₂ | Ru(0) | ~280.1 | [25] |

| Ru 3d₅/₂ | Ru(II) | 281.0 - 282.0 | [22] |

| Ru 3d₅/₂ | Ru(III) | 282.0 - 283.0 | [22][24] |

| Ru 3d₅/₂ | Ru(IV) in RuO₂ | ~280.8 | [21] |

| Ru 3p₃/₂ | Ru(IV) in RuO₂ | ~462.7 | [23] |

| Ru 3p₃/₂ | Ru(VI) | ~465.0 | [23] |

Note: Binding energies can be affected by ligand environment and instrument calibration. The C 1s peak from adventitious carbon at 284.8 eV is often used for charge correction.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying species with unpaired electrons (paramagnetic species). Diruthenium complexes with the Ru₂⁵⁺ core (a formal Ru(II)Ru(III) state) have one unpaired electron (S=1/2) and are therefore EPR active.[3] The resulting EPR spectrum provides information about the electronic structure and the environment of the unpaired electron.

The spectrum is characterized by its g-values. For a rhombic system, three different g-values (g₁, g₂, g₃) will be observed, and their deviation from the free-electron value (gₑ ≈ 2.0023) indicates the extent of spin-orbit coupling. The anisotropy of the g-tensor (the difference between the g-values) can provide insights into the ground electronic state and the delocalization of the unpaired electron over the two ruthenium centers.[20][26]

Integrated Data Analysis: Building the Molecular Picture

The true power of this multi-technique approach lies in the integration of all the data to build a self-consistent model of the molecule.

For example, the observation of a broad IVCT band in the NIR region of the UV-Vis spectrum suggests a mixed-valence Ru₂(II,III) state.[20] This hypothesis can be directly confirmed by XPS, which should show two distinct Ru 3d signals corresponding to Ru(II) and Ru(III), and by EPR, which should show a characteristic S=1/2 signal.[22][26] Concurrently, IR and Raman data confirm the coordination of the chloranilate ligand to the diruthenium core through characteristic shifts in its vibrational modes.

Applications in Drug Development

For drug development professionals, this detailed spectroscopic characterization is not merely an academic exercise. It is fundamental to the preclinical development of new ruthenium-based therapeutics.[2][27]

-

Quality Control: Spectroscopy provides the primary means of confirming the identity and purity of synthesized drug candidates.

-

Stability Studies: UV-Vis spectroscopy can be used to monitor the stability of the complex in physiological buffers or in the presence of biomolecules, detecting any ligand substitution or degradation over time.[10][18]

-

Target Interaction: Changes in the spectroscopic profile (e.g., shifts in UV-Vis bands, quenching of fluorescence) upon addition of a biological target like a protein or DNA can provide evidence of binding and offer initial insights into the mechanism of action.[1][19]

-

Redox Activation: Many ruthenium prodrugs are activated by reduction in the hypoxic environment of tumors.[7][9] Spectroelectrochemistry, which combines UV-Vis with electrochemistry, can be used to characterize the electronic spectra of the reduced (active) species.[3]

Conclusion

The spectroscopic analysis of chloranilate-bridged diruthenium complexes is a multifaceted endeavor that requires a synergistic application of several analytical techniques. Vibrational spectroscopy confirms the molecular structure and ligand coordination, while UV-Vis spectroscopy reveals the intricate electronic transitions that define the compound's color and redox properties. XPS and EPR provide direct, unambiguous evidence of the oxidation states and paramagnetic nature of the diruthenium core. By integrating these data streams, researchers can build a complete and validated picture of these complexes, a critical step in unlocking their potential as next-generation catalysts, materials, and therapeutic agents.

References

-

A good correlation between formal oxidation state and binding energy of the Ru 3d level is observed for ruthenium(O) and ruthenium(lll). The distinction between ruthenium (I) and ruthenium(ll) is more difficult on the basis of XPS chemical shifts. S. Afr. J. Chem., 1982, 35, 45-47. Link

-

The molecular and electronic structures of diruthenium complexes were confirmed by single-crystal X-ray crystallography, EPR, UV-Vis-NIR spectroscopies and density functional theory. Dalton Transactions. Link

-

X-ray photoelectron spectroscopy (XPS) is a powerful tool to investigate the chemical environment and determine oxidation states of elements in a compound at the surface. The peak shape of the Ru 3d core level is complex and can overlap with the C 1s signal. ResearchGate. Link

-

Ruthenium X-ray photoelectron spectra, electron configuration, and other elemental information. Primary XPS region: Ru3d, Overlapping regions: C1s. Thermo Fisher Scientific. Link

-

The UV-vis spectra of diruthenium paddlewheel complexes are characterized by ligand and metal-to-ligand charge transfer (LMCT) transitions. ResearchGate. Link

-

The infrared and Raman spectra of chlorine substituted anilines have been measured and vibrational frequencies calculated by quantum chemical methods. ResearchGate. Link

-

Diruthenium complexes have been extensively investigated to understand bridge-mediated electron transfer in mixed valent Ru(II)(d6)Ru(III)(d5) systems. Royal Society of Chemistry. Link

-

Electrochemical and spectroscopic characterization of a series of mixed-ligand diruthenium compounds with a Ru₂(⁵⁺) dimetal core. PubMed. Link

-

The stability of a diruthenium compound was studied in solution by UV–vis absorption spectroscopy, with bands assigned to axial ligand-to-metal and ligand-to-metal charge transfers. Inorganic Chemistry. Link

-

The stability and protein binding of diruthenium paddlewheel complexes were studied using UV-vis spectroscopy, circular dichroism, and fluorescence. National Institutes of Health. Link

-

XPS analysis of Ru catalysts and correlation with their catalytic properties, often using the Ru 3p profile to avoid overlap with C 1s. ResearchGate. Link

-

A new class of diruthenium organometallics revealed promising in vitro anticancer activity. National Institutes of Health. Link

-

Diruthenium paddlewheel complexes are an intensely developing group of metal scaffolds for designing novel drugs. National Institutes of Health. Link

-

Ruthenium complexes have shown remarkable antitumor activity, possessing advantages over platinum drugs such as potent efficacy and low toxicity. National Institutes of Health. Link

-

Paddlewheel complexes composed of a Ru(II)Ru(III) bimetallic moiety and biologically active carboxylate ligands have been identified as novel dual anticancer drugs. RSC Publishing. Link

-

X-ray photoelectron spectroscopy (XPS) has been employed to study metallic ruthenium and various ruthenium compounds, improving the accuracy of binding energy data. R Discovery. Link

-

The activity of ruthenium compounds depends on both the oxidation state and the ligands, with low toxicity often attributed to the ability of ruthenium to mimic iron binding. Link

-

Ruthenium complexes are more effective against cancer cells and have fewer adverse effects, with some entering clinical trials. IJCRT.org. Link

-

A mixed-valence Ru(II)/Ru(III) ion-pair complex was characterized using various techniques including electron paramagnetic resonance (EPR). Inorganic Chemistry. Link

-

Ruthenium complexes are a potential new generation of anti-tumor drugs with advantages over platinum complexes, such as avoiding drug resistance and lower toxicity. MDPI. Link

-

A mixed-ligand metal-metal bonded diruthenium complex was synthesized, structurally, spectroscopically and electrochemically characterized. CNGBdb. Link

-

Synthesis and multi-technique characterization of a novel mixed-valence diruthenium(II,III) complex. PubMed. Link

-

The synthesis and characterization of ruthenium complexes in different oxidation states are influenced by ligand nature and experimental conditions. Dalton Transactions. Link

-

Ruthenium(II) complexes were synthesized and fully characterized by elemental analysis, NMR, mass spectrometry, thermogravimetry, and single-crystal X-ray diffraction. National Institutes of Health. Link

-

Synthesis and characterization of metal(II)-chloranilate monomer compounds where two chloranilate dianions are coordinated to a metal ion. Journal of the Chemical Society, Dalton Transactions. Link

-

A resource on the infrared (IR) and Raman spectra of inorganic and coordination compounds, illustrating normal modes of vibration and listing corresponding frequencies. Semantic Scholar. Link

-

Synthesis, characterization, and EPR studies of stable ruthenium(III) Schiff base chloro and carbonyl complexes. Inorganic Chemistry. Link

-

A comprehensive book on the application of infrared and Raman spectroscopy in coordination chemistry, covering various complexes and ligands. Link

-

Synthesis and characterization of iron(II) and ruthenium(II) hydrido hydrazine complexes by NMR spectroscopy and X-ray crystallography. PubMed. Link

-

Bipyridine Ruthenium(II) complexes were synthesized and their purity confirmed by 1H-NMR, ESI-MS, FTIR, and conductivity measurements. MDPI. Link

-

Spectroscopic characterization of the synergistic mechanism of Ruthenium-Lithium hydrides for dinitrogen cleavage. State Key Laboratory of Molecular Reaction Dynamics. Link

-

Spectroscopic studies on charge transfer complexes of chloranil confirmed by 1H NMR and IR spectral analysis. Semantic Scholar. Link

-

Spectroscopic characterization of the synergistic mechanism of Ruthenium-Lithium hydrides for dinitrogen activation using photoelectron velocity-map imaging. PubMed. Link

-

Infrared and Raman spectra, ab initio calculations and conformational equilibria of chloromethyl methyl dichlorosilane. ResearchGate. Link

-

Magnetic measurements, Raman and infrared spectra of a metal-ligand complex derived from CoCl₂·6H₂O and 2-benzoyl pyridine. Indian Academy of Sciences. Link

Sources

- 1. Diruthenium Paddlewheel Complexes Attacking Proteins: Axial versus Equatorial Coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diruthenium( ii , iii ) paddlewheel complexes: effects of bridging and axial ligands on anticancer properties - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI00157A [pubs.rsc.org]

- 3. Electrochemical and spectroscopic characterization of a series of mixed-ligand diruthenium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ruthenium complexes in different oxidation states: synthesis, crystal structure, spectra and redox properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Novel layered structures constructed from metal(II)–chloranilate monomer compounds - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Applications of Ruthenium Complex in Tumor Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. technology.matthey.com [technology.matthey.com]

- 8. ijcrt.org [ijcrt.org]

- 9. An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes | MDPI [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. db.cngb.org [db.cngb.org]

- 12. [PDF] Infrared and Raman Spectra of Inorganic and Coordination Compounds | Semantic Scholar [semanticscholar.org]

- 13. download.e-bookshelf.de [download.e-bookshelf.de]

- 14. ias.ac.in [ias.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mixed-valence di-ruthenium(ii,iii) complexes of redox non-innocent N-aryl-o-phenylenediamine derivatives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Effect of Equatorial Ligand Substitution on the Reactivity with Proteins of Paddlewheel Diruthenium Complexes: Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mixed valency in ligand-bridged diruthenium frameworks: divergences and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03206H [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. journals.co.za [journals.co.za]

- 23. researchgate.net [researchgate.net]

- 24. discovery.researcher.life [discovery.researcher.life]

- 25. Ruthenium | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Anticancer Potential of Diruthenium Complexes with Bridging Hydrocarbyl Ligands from Bioactive Alkynols - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dichlorotricarbonylruthenium(II) Dimer, [RuCl₂(CO)₃]₂

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the organoruthenium compound Dichlorotricarbonylruthenium(II) dimer, with the chemical formula C₆Cl₄O₆Ru₂.[1][2] As a pivotal starting material in ruthenium chemistry, this document details its molecular structure, synthesis, and physicochemical properties.[1] It further explores its rich reactivity, focusing on dimer cleavage and ligand substitution reactions, which are fundamental to its utility. The guide elucidates its applications as a catalyst precursor in significant organic transformations, such as hydrogenations and C-H bond activations.[3] Additionally, its emerging role in medicinal chemistry, particularly as a carbon monoxide-releasing molecule (CORM), is discussed, highlighting its relevance to drug development.[4][5] Safety protocols and handling procedures for this class of metal carbonyls are also rigorously addressed to ensure safe laboratory practice.

Introduction and Nomenclature

Dichlorotricarbonylruthenium(II) dimer, systematically named hexacarbonyldi-μ-chlorodichlorodiruthenium, is a yellow, crystalline solid that serves as a versatile and common precursor in organoruthenium chemistry.[1] Its empirical formula is C₆Cl₄O₆Ru₂, and it is often abbreviated as [RuCl₂(CO)₃]₂.[1][2]

Molecular Structure

The molecule consists of two ruthenium centers, each adopting a pseudo-octahedral geometry. These centers are bridged by two chloride ligands, forming a dimeric structure.[1] Each ruthenium atom is also coordinated to three carbonyl (CO) ligands. This arrangement leads to a stable complex that can, however, be readily cleaved under specific reaction conditions to yield monomeric ruthenium species, a key aspect of its reactivity.

Caption: Chloride-bridged dimeric structure of [RuCl₂(CO)₃]₂.

Synthesis and Purification

The most common and established method for the synthesis of [RuCl₂(CO)₃]₂ involves the carbonylation of ruthenium trichloride (RuCl₃·xH₂O).

Causality Behind Experimental Choices

The synthesis leverages the ability of carbon monoxide, often generated in situ or bubbled from a cylinder, to both reduce the Ru(III) center to Ru(II) and act as a ligand. The choice of a high-boiling point solvent like methoxyethanol is crucial as it allows the reaction to be conducted at elevated temperatures, which facilitates the carbonylation process.[1]

Detailed Synthetic Protocol

-

Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a gas inlet, and a magnetic stirrer. The entire apparatus must be flushed with an inert gas (e.g., Argon or Nitrogen).

-

Reagents: Hydrated ruthenium trichloride (RuCl₃·xH₂O) is dissolved in a suitable high-boiling solvent such as methoxyethanol.

-

Reaction: The solution is heated to reflux while a steady stream of carbon monoxide (CO) gas is passed through it. The reaction progress is monitored by the change in color of the solution.

-

Isolation: Upon completion, the reaction mixture is cooled, leading to the precipitation of the yellow, solid product.

-

Purification: The crude product is collected by filtration, washed with a cold solvent (e.g., ethanol) to remove impurities, and dried under vacuum. Further purification can be achieved by recrystallization or sublimation.

Caption: General workflow for the synthesis of [RuCl₂(CO)₃]₂.

Spectroscopic and Physicochemical Properties

The characterization of [RuCl₂(CO)₃]₂ relies on standard analytical techniques, with infrared spectroscopy being particularly informative.

| Property | Value / Description | Source |

| Molecular Formula | C₆Cl₄O₆Ru₂ | [1] |

| Molar Mass | 512.00 g·mol⁻¹ | [1] |

| Appearance | Yellow crystalline solid | [1][2] |

| Melting Point | 208°C (decomposes) | [4] |

| Solubility | Insoluble in water; Soluble in DMSO | [4] |

| IR Spectroscopy (νCO) | Strong absorptions in the 2150-1950 cm⁻¹ region, characteristic of terminal CO ligands. | [6] |

Chemical Reactivity

The reactivity of [RuCl₂(CO)₃]₂ is dominated by two primary pathways: cleavage of the chloride bridges and substitution of the carbonyl ligands. This dual reactivity is the foundation of its extensive use as a precursor.

Dimer Cleavage

The chloride bridges are susceptible to cleavage by coordinating solvents or Lewis bases (L). This reaction is often the initial step in the synthesis of a wide range of monomeric Ru(II) complexes. The general reaction can be represented as:

[RuCl₂(CO)₃]₂ + 2L → 2 [RuCl₂(CO)₃(L)]

This pathway provides access to catalytically active species by creating open coordination sites.

Ligand Substitution

Under more forcing conditions, such as elevated temperatures or photolysis, one or more carbonyl ligands can be substituted by other ligands, typically phosphines, amines, or N-heterocyclic carbenes (NHCs). This allows for the fine-tuning of the electronic and steric properties of the resulting ruthenium complex. A study by Taimisto et al. demonstrated that the reaction with chalcogenoethers (ERR') proceeds via the intermediate [RuCl₂(CO)₃(ERR')] before a second CO substitution occurs to form the final product.[7]

Caption: Core reactivity pathways of [RuCl₂(CO)₃]₂.

Applications in Catalysis and Synthesis

[RuCl₂(CO)₃]₂ is rarely used as a catalyst itself but serves as an invaluable precursor for the synthesis of highly active homogeneous catalysts.[3]

-

Hydrogenation and Transfer Hydrogenation: It is a starting material for catalysts used in the reduction of ketones, aldehydes, and imines, which are critical reactions in the synthesis of fine chemicals and pharmaceuticals.[3]

-

C-H Bond Activation: The complex is employed to generate ruthenium species capable of C-H bond activation, enabling the development of novel synthetic methodologies for constructing complex molecules.[3]

-

Precursor to Other Catalysts: It is a key intermediate in the synthesis of a variety of other important ruthenium catalysts, including those used in olefin metathesis and polymerization.[8][9]

Relevance in Medicinal Chemistry and Drug Development

The field of medicinal inorganic chemistry has identified ruthenium complexes as promising therapeutic agents, often with fewer side effects than traditional platinum-based drugs.[10][11]

Carbon Monoxide-Releasing Molecules (CORMs)

[RuCl₂(CO)₃]₂, also known as CORM-2, has been extensively studied as a molecule that can deliver controlled amounts of carbon monoxide to biological targets.[5] CO is a gasotransmitter with various physiological roles, including anti-inflammatory, anti-apoptotic, and vasodilatory effects. The ability of CORM-2 to release CO under specific conditions makes it a valuable tool for pharmacological studies and a lead compound for the development of new therapeutics.[4][5] For instance, it has been investigated for its potential in providing cardioprotection and mediating bacterial killing.[1][5] Efforts are also underway to improve the hydrophilicity and biocompatibility of ruthenium carbonyl complexes to enhance their therapeutic potential.[6]

Precursor to Bioactive Complexes

Beyond its direct role as a CORM, the versatile reactivity of [RuCl₂(CO)₃]₂ allows for its use as a scaffold to synthesize novel ruthenium-based drug candidates. By incorporating biologically active ligands, researchers can design targeted metallodrugs for applications in oncology and anti-infective therapies.[12][13]

Safety, Handling, and Toxicology

Metal carbonyls as a class are highly toxic and must be handled with extreme care.[14][15]

-

Toxicity: The primary hazard stems from the potential release of carbon monoxide gas, an acute inhalation poison, and the inherent toxicity of the heavy metal.[14][16] Exposure can occur through inhalation, skin absorption, or ingestion and may be fatal.[14]

-

Handling: All manipulations of [RuCl₂(CO)₃]₂ should be performed in a properly functioning chemical fume hood or glovebox.[14][15] An inert atmosphere is recommended for storage and handling to prevent degradation.[15]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, tightly sealed safety goggles, and a flame-resistant lab coat are mandatory.[15]

-

Storage: The compound is sensitive to heat, air, and light.[14][15] It should be stored in a tightly sealed container under an inert gas in a cool, dark place, preferably in a refrigerator rated for flammable materials.[14][15]

-

Disposal: Waste containing metal carbonyls must be treated as hazardous. Quenching with an oxidizing agent like bromine water or iodine in an appropriate solvent can be used to decompose the complex before disposal, though this must be done in a fume hood as it will release CO.[17]

Conclusion

Dichlorotricarbonylruthenium(II) dimer, [RuCl₂(CO)₃]₂, is a cornerstone of organoruthenium chemistry. Its straightforward synthesis, well-defined structure, and predictable reactivity make it an indispensable precursor for a vast array of more complex molecules. Its utility spans from the development of powerful catalysts for green chemistry to its emerging and significant role as a carbon monoxide-releasing molecule in the field of drug discovery. A thorough understanding of its properties and strict adherence to safety protocols are paramount for harnessing its full potential in research and development.

References

-

International Labour Organization. (2011, February 11). Metal Carbonyls (especially Nickel Carbonyl). ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

New Jersey Institute of Technology. METAL CARBONYLS - STANDARD OPERATING PROCEDURE. [Link]

-

University of California, Santa Barbara. Metal Carbonyls Standard Operating Procedure. [Link]

-

Wikipedia. Dichlororuthenium tricarbonyl dimer. [Link]

-

University of California, Los Angeles. Metal Carbonyls. [Link]

-

MySkinRecipes. Tricarbonyldichlororuthenium(II) dimer. [Link]

-

Reddit. (2023, January 6). Quenching/disposal of metal carbonyls. r/Chempros. [Link]

-

Ispas, A., et al. (2023). Complexes of Ruthenium(II) as Promising Dual-Active Agents against Cancer and Viral Infections. PubMed Central. [Link]

-

Taimisto, M., et al. (2022). Experimental and computational investigation on the formation pathway of [RuCl₂(CO)₂(ERR′)₂] (E = S, Se, Te; R, R′ = Me, Ph) from [RuCl₂(CO)₃]₂ and ERR′. RSC Publishing - The Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. C6Cl4O6Ru2. PubChem. [Link]

-

Hikisz, P., et al. (2022). Mechanistic Studies of Arene–Ruthenium(II) Complexes with Carbothioamidopyrazoles as Alternative Cancer Drugs. MDPI. [Link]

-

Pradhan, R., et al. (2016). Ruthenium Complexes: An Emerging Ground to the Development of Metallopharmaceuticals for Cancer Therapy. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: Dichloro(p-cymene)ruthenium(II) Dimer Applications. [Link]

-

Wang, J., et al. (2022). Hydrophilic CO-Releasing Material of PEGlyated Ruthenium Carbonyl Complex. PMC - NIH. [Link]

-

WebElements. tricarbonyldichlororuthenium(II) dimer. [Link]

-

Accounts of Chemical Research. (2024). Ruthenium-Based Small-Molecule Complexes: A Promising Approach for Drug Discovery. [Link]

-

Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer. (2011). [Link]

-

ResearchGate. (2018). Synthesis, structure, and kinetic studies on [RuCl₂(NCCH₃)₂(cod)]. [Link]

-

ACS Publications. (2000). Reactivity of Ru(H)(H₂2)Cl(PCy₃)₂ with Propargyl and Vinyl Chlorides: New Methodology To Give Metathesis-Active Ruthenium Carbenes. Organometallics. [Link]

Sources

- 1. Dichlororuthenium tricarbonyl dimer - Wikipedia [en.wikipedia.org]

- 2. WebElements Periodic Table » Ruthenium » tricarbonyldichlororuthenium(II) dimer [webelements.com]

- 3. Tricarbonyldichlororuthenium(II) dimer [myskinrecipes.com]

- 4. DICHLOROTRICARBONYLRUTHENIUM (II) DIMER CAS#: 22594-69-0 [m.chemicalbook.com]

- 5. トリカルボニルジクロロルテニウム(II)ダイマー | Sigma-Aldrich [sigmaaldrich.com]

- 6. Hydrophilic CO-Releasing Material of PEGlyated Ruthenium Carbonyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental and computational investigation on the formation pathway of [RuCl 2 (CO) 2 (ERR′) 2 ] (E = S, Se, Te; R, R′ = Me, Ph) from [RuCl 2 (CO) 3 ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02018A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ruthenium Complexes: An Emerging Ground to the Development of Metallopharmaceuticals for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 12. Complexes of Ruthenium(II) as Promising Dual-Active Agents against Cancer and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. njit.edu [njit.edu]

- 15. ehs.ucsb.edu [ehs.ucsb.edu]

- 16. englelab.com [englelab.com]

- 17. reddit.com [reddit.com]

A Technical Guide to the Computational Modeling of Diruthenium Paddlewheel Complexes

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Diruthenium paddlewheel complexes represent a burgeoning class of metallodrugs and catalytic agents, distinguished by their unique electronic structures, redox activity, and capacity for dual-action therapeutic delivery.[1][2] Understanding the intricate relationship between their structure, reactivity, and biological interactions is paramount for rational drug design. This technical guide provides a comprehensive framework for the computational modeling of these complexes, using the C₆Cl₄O₆Ru₂ structural motif as a representative example. We delve into the theoretical underpinnings of Density Functional Theory (DFT) as applied to transition metals, present a validated, step-by-step workflow for geometry optimization and electronic structure analysis, and discuss the interpretation of key computational outputs. This document serves as a practical manual for researchers aiming to leverage computational chemistry to accelerate the discovery and development of novel diruthenium-based compounds.

Introduction: The Significance of Diruthenium Complexes and the Role of In Silico Modeling

Diruthenium complexes, characterized by a core containing a Ru-Ru bond, have garnered significant attention for their potential as anticancer agents.[1][3][4][5] The prototypical structure is the "paddlewheel" configuration, where two ruthenium atoms are bridged by four carboxylate or similar ligands, with axial positions available for further coordination.[1][2] This architecture, often seen in the Ru₂⁵⁺ state, allows for a delicate balance of stability and reactivity, which can be fine-tuned by modifying both the equatorial and axial ligands.[1][2] These modifications can modulate the complex's lipophilicity, steric profile, and electronic properties, directly influencing its interaction with biological targets like proteins and DNA.[1][2]

The compound of interest, with the formula C₆Cl₄O₆Ru₂, is representative of a diruthenium complex with chloranilate-type ligands. While a specific public structure for this exact formula is sparse[6], the principles outlined here are directly applicable to modeling related, well-documented structures like diruthenium tetraacetates or other tetracarboxylates.[1][2]

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in this field.[7][8] It allows us to:

-

Predict stable molecular geometries with high accuracy.

-

Elucidate the electronic structure, including the nature of the metal-metal and metal-ligand bonds.[2]

-

Calculate thermodynamic properties to understand reaction energies and ligand binding affinities.[9]

-

Simulate spectroscopic properties (IR, UV-Vis) to aid in experimental characterization.

-

Explore reaction mechanisms at a level of detail inaccessible to experiment alone.[2]

This guide provides the foundational knowledge and practical protocols to perform such calculations reliably and interpret their results meaningfully.

Theoretical Foundations: Selecting the Right Tools for the Job

The accuracy of any DFT calculation hinges on the choice of two key components: the exchange-correlation functional and the basis set . For transition metal complexes, these choices are especially critical due to the complex nature of d-electrons and the potential for relativistic effects.[7][10]

The Challenge of Exchange-Correlation Functionals

The exchange-correlation functional approximates the complex quantum mechanical interactions between electrons. No single functional is perfect for all applications, and the choice represents a trade-off between computational cost and accuracy.

-

Generalized Gradient Approximation (GGA) Functionals (e.g., BP86, PBE): These are computationally efficient and often perform well for determining the geometries of transition metal complexes.[11] Metal-metal bonds, in particular, are often better described by GGA functionals than by hybrid functionals.[11]

-

Hybrid Functionals (e.g., B3LYP, PBE0): These functionals mix a portion of exact Hartree-Fock (HF) exchange with a GGA functional. While B3LYP is popular for geometries of organic molecules, its performance for transition metal energies can be inconsistent.[8][11] Functionals like PBE0 are often recommended for heavier elements like second- and third-row transition metals.[11]

-

Range-Separated and Double-Hybrid Functionals (e.g., ωB97X-D, B2PLYP): These more advanced functionals offer higher accuracy, especially for reaction energies and non-covalent interactions, at a greater computational cost. The inclusion of empirical dispersion corrections (e.g., "-D3" or "-D4") is crucial for obtaining reliable energies.[11]

Expert Insight: For diruthenium paddlewheel complexes, a common and effective strategy is to perform geometry optimization using a reliable GGA functional (like BP86) or a workhorse hybrid (like B3LYP), followed by more accurate single-point energy calculations with a double-hybrid functional or a modern range-separated hybrid.[11] This "multi-level" approach balances efficiency and accuracy.

Basis Sets: Describing the Electrons

The basis set is a set of mathematical functions used to build the molecular orbitals.

-

For Ruthenium (Ru): Due to the large number of core electrons and relativistic effects, it is standard practice to use an Effective Core Potential (ECP) . ECPs replace the core electrons with a potential, significantly reducing computational cost. The LANL2DZ (Los Alamos National Laboratory 2 double-ζ) basis set and ECP is a widely used and robust choice for metals like Ruthenium.[12][13] For higher accuracy, more modern ECPs like the Stuttgart-Dresden (SDD) basis sets can be employed.[14]

-

For Ligand Atoms (C, O, Cl, H): Pople-style basis sets like 6-31G(d) or correlation-consistent basis sets like cc-pVDZ are appropriate.[13][15] The inclusion of polarization functions (like (d)) is essential for describing chemical bonds accurately.

A Recommended Combination: A reliable starting point for modeling C₆Cl₄O₆Ru₂ is a mixed basis set: LANL2DZ for Ru and 6-31G(d,p) for all other atoms .[13]

The Computational Workflow: A Step-by-Step Protocol

This section details a self-validating protocol for modeling a diruthenium complex from initial structure to final analysis. We will use a generic diruthenium tetrachloranilate structure as our example.

Step 1: Building the Initial 3D Structure

-

Use a molecular building program (e.g., Avogadro, GaussView, ChemDraw) to construct an initial guess for the C₆Cl₄O₆Ru₂ structure. A paddlewheel configuration is the chemically intuitive starting point.

-

Ensure reasonable bond lengths and angles based on known crystal structures of similar compounds.[14][16]

-

Save the coordinates in a standard format (e.g., .xyz or .mol).

Step 2: Geometry Optimization

The goal is to find the lowest energy structure (a minimum on the potential energy surface).

-

Software: Use a quantum chemistry package like Gaussian, ORCA, or VASP.[12][17]

-

Input File Setup:

-

Route Section (Example for Gaussian):

This specifies the theory (BP86 functional), the mixed basis set, requests a geometry optimization (Opt), and a subsequent frequency calculation (Freq).

-

Charge and Multiplicity: Diruthenium(II,III) (Ru₂⁵⁺) complexes often have a spin state of S=3/2, corresponding to a multiplicity of 4.[2] This is a crucial parameter. The overall charge of the complex must also be correctly specified.

-

-

Execution: Run the calculation. This is typically the most computationally intensive step.

-

Convergence Check: Confirm that the optimization job terminated normally and met all convergence criteria.

Step 3: Frequency Analysis and Thermochemical Validation

This step is critical for validating the result of the optimization.

-

The Self-Validating Check: A true energy minimum will have zero imaginary frequencies . If one or more imaginary frequencies are present, the structure is a transition state or a higher-order saddle point, not a stable molecule. The optimization must be re-run, often by slightly distorting the geometry along the imaginary frequency's vibrational mode.

-

Thermochemistry: The frequency calculation also provides zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energies, which are essential for calculating reaction thermodynamics.

Step 4: Electronic Structure Analysis

Once a validated minimum-energy structure is obtained, you can probe its electronic properties. This is typically done via a "single-point" energy calculation on the optimized geometry, often with a more accurate functional/basis set.

-

Molecular Orbitals (MOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For diruthenium paddlewheel complexes, the HOMO and LUMO are often localized on the Ru₂ core (e.g., δ* and π* orbitals), which dictates their reactivity and spectroscopic properties.[14]

-

Atomic Charges: Calculate Mulliken or Natural Bond Orbital (NBO) charges to understand the electron distribution and oxidation states of the metal centers.

-

Bond Order Analysis: Investigate the nature and strength of the Ru-Ru and Ru-ligand bonds.

Data Presentation and Interpretation

Workflow Visualization

The entire computational process can be summarized in the following workflow diagram.

Caption: A validated workflow for the computational modeling of diruthenium complexes.

Conceptual Relationships in DFT

The choice of computational parameters directly influences the results. This diagram illustrates the key relationships.

Caption: Relationship between DFT inputs and predicted molecular properties.

Example Data Summary

After a successful calculation, key structural parameters should be tabulated and compared with available experimental data for validation.

| Parameter | Calculated (BP86) | Experimental (Typical) |

| Ru-Ru Bond Length | 2.295 Å | 2.290 - 2.311 Å[14][16] |

| Avg. Ru-O Bond Length | 2.080 Å | 2.076 - 2.087 Å[14] |

| Avg. Ru-N (axial) | 2.431 Å | 2.425 Å[16] |

| Spin State (S) | 3/2 | 3/2[2] |

This table uses representative data for illustrative purposes.

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded workflow for the computational modeling of the C₆Cl₄O₆Ru₂ structure and related diruthenium paddlewheel complexes. By carefully selecting appropriate DFT functionals and basis sets, researchers can accurately predict molecular geometries, validate their stability through frequency analysis, and gain deep insights into the electronic properties that govern their reactivity and therapeutic potential.[9]

The methodologies described herein form the foundation for more advanced studies, including:

-

Reaction Modeling: Simulating ligand exchange reactions to predict binding affinities to biological targets like protein residues.[1][2]

-

Molecular Dynamics (MD): Studying the dynamic behavior of these complexes in aqueous solution to understand their stability and interactions in a physiological environment.

-

TD-DFT: Simulating UV-Vis spectra to help interpret experimental electronic absorption data.[14]

By integrating these computational techniques into the research pipeline, scientists and drug development professionals can accelerate the design of next-generation metallodrugs with enhanced efficacy and selectivity.

References

- DFT calculations - ORCA Input Library. (n.d.). Google Sites.

-

Cramer, C. J., & Truhlar, D. G. (2009). Density functional theory for transition metals and transition metal chemistry. Physical Chemistry Chemical Physics, 11(46), 10757-10816. Retrieved from [Link]

-

Taciak, B., et al. (2023). Diruthenium Paddlewheel Complexes Attacking Proteins: Axial versus Equatorial Coordination. International Journal of Molecular Sciences, 24(6), 5393. Retrieved from [Link]

-

Marrone, A., et al. (2023). Diruthenium(II,III) paddlewheel complexes: effects of bridging and axial ligands on anticancer properties. Dalton Transactions, 52(15), 4746-4760. Retrieved from [Link]

-

Ohtsu, H., et al. (2023). Paddlewheel-Type Diruthenium(II) Naphthyridine Complex with Electron-Withdrawing Trifluoroacetate Ligands. Molecules, 28(18), 6688. Retrieved from [Link]

-

Matter Modeling Stack Exchange. (2020). What are the best functionals for transition metal compounds? Retrieved from [Link]

-

Kulik, H. J., et al. (2009). Density functional localized orbital corrections for transition metals. The Journal of Chemical Physics, 131(24), 244114. Retrieved from [Link]

-

Tolbatov, I., & Marrone, A. (2021). Reaction of dirhodium and diruthenium paddlewheel tetraacetate complexes with nucleophilic protein sites: A computational study. Inorganica Chimica Acta, 530, 120684. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). C6Cl4O6Ru2. PubChem Compound Database. Retrieved from [Link]

-

Furche, F., & Perdew, J. P. (2009). Performance of Density Functional Theory for 3d Transition Metal-Containing Complexes: Utilization of the Correlation Consistent Basis Sets. The Journal of Physical Chemistry A, 113(28), 7945-7954. Retrieved from [Link]

-

Marrone, A., et al. (2024). The binding of diruthenium (II,III) and dirhodium (II,II) paddlewheel complexes at DNA/RNA nucleobases. Journal of Inorganic Biochemistry, 255, 112558. Retrieved from [Link]

-

Binbay, N. E. (2020). A Comparative DFT Study for Ruthenium. International Journal of Nanoscience and Nanotechnology, 16(1), 1-10. Retrieved from [Link]

-

Ghosh, S., et al. (2023). Origin of Stabilization of Ligand-Centered Mixed Valence Ruthenium Azopyridine Complexes: DFT Insights for Neuromorphic Applications. The Journal of Physical Chemistry Letters, 14(25), 5858-5865. Retrieved from [Link]

-

University of Torino. (n.d.). Ruthenium Basis-Sets. Retrieved from [Link]

-

Ohtsu, H., et al. (2023). Paddlewheel-Type Diruthenium(II) Naphthyridine Complex with Electron-Withdrawing Trifluoroacetate Ligands. ResearchGate. Retrieved from [Link]

-

Taciak, B., et al. (2023). Diruthenium Paddlewheel Complexes Attacking Proteins: Axial versus Equatorial Coordination. ResearchGate. Retrieved from [Link]

-

Chen, H., et al. (2004). In Silico Evolution of Substrate Selectivity: Comparison of Organometallic Ruthenium Complexes with the Anticancer Drug Cisplatin. Chemistry – A European Journal, 10(21), 5425-5435. Retrieved from [Link]

-

Miloserdov, F. M., et al. (2022). Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands. Inorganic Chemistry, 61(50), 20389-20401. Retrieved from [Link]

-

Li, P., et al. (2015). Computer Simulation of Ruthenium Complexes Molecules: Density Functional Theory Study of Ruthenium Tris Chelate Complexes. Journal of Chemistry, 2015, 1-10. Retrieved from [Link]

-

Miloserdov, F. M., et al. (2022). Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands. Inorganic Chemistry, 61(50), 20389-20401. Retrieved from [Link]

-

Cotton, F. A., et al. (1998). Recent developments in the synthesis and properties of diruthenium tetracarboxylates. Polyhedron, 17(5-6), 667-676. Retrieved from [Link]

-

de Almeida, G. M., et al. (2014). The Ruthenium Complexes cis-(dichloro)tetramineruthenium(III) Chloride and cis-tetraammine(oxalato)ruthenium(III) Dithionate Overcome Resistance Inducing Apoptosis on Human Lung Carcinoma Cells (A549). Biometals, 27(3), 459-469. Retrieved from [Link]

-

Echeruo, U. C. (2012). The Synthesis and Characterization of a Diruthenium Complexe-diruthenium Tetra ETHYL-4-[(PYRIDIN-3-YL] AMINO) Benzoate Chloride- A Potential Chemotherapeutic Agent. Theses (Pre-2016). 234. Retrieved from [Link]

-

Bergamo, A., et al. (2011). Anticancer Potential of Diruthenium Complexes with Bridging Hydrocarbyl Ligands from Bioactive Alkynols. International Journal of Molecular Sciences, 12(10), 7046-7059. Retrieved from [Link]

Sources

- 1. Diruthenium Paddlewheel Complexes Attacking Proteins: Axial versus Equatorial Coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diruthenium( ii , iii ) paddlewheel complexes: effects of bridging and axial ligands on anticancer properties - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI00157A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. "The Synthesis and Characterization of a Diruthenium Complexe-dirutheni" by Uzoma Chidimma Echeruo [digitalscholarship.tsu.edu]

- 5. Anticancer Potential of Diruthenium Complexes with Bridging Hydrocarbyl Ligands from Bioactive Alkynols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | this compound | CID 131668215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Density functional theory for transition metals and transition metal chemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Density functional localized orbital corrections for transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 11. ORCA Input Library - DFT calculations [sites.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Investigation of the Electronic Properties of Diruthenium Carbonyl Chloride Complexes

For researchers, medicinal chemists, and material scientists, understanding the electronic landscape of novel coordination compounds is paramount to unlocking their potential. This guide provides a comprehensive framework for the initial investigation of the electronic properties of the diruthenium carbonyl chloride complex, C6Cl4O6Ru2, a representative of the broader class of binuclear metal carbonyl halides. This document eschews a rigid template, instead offering a logically structured narrative that mirrors the scientific process, from fundamental characterization to advanced computational analysis. The methodologies described herein are designed to be self-validating, providing a robust foundation for further, more specialized research.

Introduction: The Significance of Diruthenium Carbonyl Halides

Diruthenium complexes, particularly those featuring carbonyl (CO) and halide ligands, represent a fascinating class of compounds with diverse applications. The interplay between the two ruthenium centers, mediated by bridging and terminal ligands, gives rise to unique electronic structures that dictate their reactivity, spectroscopic signatures, and potential utility in catalysis and as precursors for advanced materials. The this compound complex, likely an isomer of [Ru(CO)3Cl2]2, serves as an excellent case study for exploring these properties. A thorough investigation of its electronic characteristics is the first step toward elucidating its potential. Ruthenium itself is known to exist in a wide range of oxidation states, from -2 to +8, making its complexes highly versatile.

Foundational Characterization: Synthesis and Structural Elucidation

Prior to any detailed electronic investigation, the synthesis of a pure, well-characterized sample is essential. Diruthenium carbonyl chloride complexes can be synthesized from various ruthenium precursors.

Synthesis Protocol: A Generalized Approach

A common route to diruthenium carbonyl chlorides involves the reductive carbonylation of a ruthenium salt, such as ruthenium(III) chloride hydrate (RuCl3·xH2O).

Objective: To synthesize a diruthenium carbonyl chloride complex.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl3·xH2O)

-

Carbon monoxide (CO) gas (high purity)

-

Anhydrous methanol

-

Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, suspend RuCl3·xH2O in anhydrous methanol.

-

Purge the system with an inert gas for at least 30 minutes to remove oxygen.

-

Introduce carbon monoxide gas into the flask, maintaining a positive pressure.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can often be monitored by a color change.

-

After the reaction is complete (typically several hours, may require monitoring by IR spectroscopy), cool the mixture to room temperature under the CO atmosphere.

-

The product may precipitate upon cooling or require removal of the solvent under reduced pressure.

-

Isolate the solid product by filtration under inert atmosphere and wash with a small amount of cold, deoxygenated solvent.

-

Dry the product under vacuum.

Causality: The carbon monoxide acts as both a reducing agent (reducing Ru(III) to lower oxidation states) and a ligand. The stoichiometry and structure of the resulting complex can be sensitive to reaction conditions such as temperature, CO pressure, and solvent.

Structural Verification: The Role of X-ray Crystallography and Infrared Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful, non-destructive technique for characterizing metal carbonyl complexes. The stretching frequency of the C-O bond (ν(CO)) is highly sensitive to the electronic environment of the ruthenium center and the coordination mode of the CO ligand (terminal vs. bridging).

-

Terminal CO ligands typically show sharp, intense absorption bands in the range of 1900-2150 cm⁻¹.

-

Bridging CO ligands exhibit bands at lower frequencies, generally between 1700-1850 cm⁻¹, due to the weakening of the C-O bond.

The number and pattern of these bands also provide information about the symmetry of the molecule. Increased electron density on the metal center leads to more π-back-bonding into the π* orbitals of CO, weakening the C-O bond and lowering the ν(CO) frequency.

Single-Crystal X-ray Diffraction: The definitive method for determining the solid-state structure of this compound is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry, confirming the connectivity of the atoms and the presence of a Ru-Ru bond.

Probing the Electronic Landscape: Spectroscopic and Electrochemical Techniques

With a confirmed structure, the investigation into the electronic properties can begin in earnest. The following sections detail the core experimental workflows.

Experimental Workflow for Electronic Property Investigation

Caption: A typical workflow for DFT calculations on this compound.

Methodology:

-

Structure Input: Use the coordinates from the single-crystal X-ray diffraction data as the starting geometry.

-

Geometry Optimization: Perform a geometry optimization using a suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., LANL2DZ for Ru, 6-31G(d) for other atoms).

-

Frequency Calculation: Confirm that the optimized geometry is a true energy minimum by performing a frequency calculation (no imaginary frequencies).

-

Molecular Orbital (MO) Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other frontier orbitals to understand their composition (metal vs. ligand character) and spatial distribution. This analysis helps in assigning the redox processes observed in CV.

-

Time-Dependent DFT (TD-DFT): Simulate the electronic absorption spectrum to aid in the assignment of the bands observed in the experimental UV-Vis spectrum.

The combination of experimental data and computational results provides a robust and validated understanding of the electronic properties of the this compound complex.

Conclusion and Future Directions

This guide has outlined a systematic approach for the initial investigation of the electronic properties of this compound. By combining synthesis, structural characterization, spectroscopy, electrochemistry, and computational modeling, researchers can build a comprehensive understanding of this and related diruthenium carbonyl complexes. The insights gained from these foundational studies are critical for guiding the development of these compounds for applications in catalysis, materials science, and medicine. Future work could involve exploring the reactivity of the complex, its potential as a CO-releasing molecule, or the synthesis of derivatives with modified electronic properties.

References

-

Lavrova, M. A., et al. (2022). Fine-Tuning of the Optical and Electrochemical Properties of Ruthenium(II) Complexes with 2-Arylbenzimidazoles and 4,4′-Dimethoxycarbonyl-2,2′-bipyridine. Molecules, 27(21), 7229. [Link]

-

Thomas, N. C., & Deacon, G. B. (1986). Synthesis of ruthenium(II) carbonyl chloride complexes containing N-donor bidentate ligands. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 16(1), 85-94. [Link]

-

Jabłońska-Wawrzycka, A., et al. (2013). Ruthenium complexes in different oxidation states: synthesis, crystal structure, spectra and redox properties. Dalton Transactions, 42(8), 2863-2875. [Link]

-

Ghosh, P., et al. (2018). Synthesis and structural characterization of a diruthenium pentalene complex, [CpRu{(CpRu)2B6H14}(RuCp*)]. Journal of Chemical Sciences, 130(1), 89. [Link]

-

Elias, A. J. (n.d.). Infrared Spectroscopy- A spectro-analytical tool in chemistry. LMS, Mahatma Gandhi College. [Link]

-

Baiz, C. R., et al. (2009). Two-dimensional infrared spectroscopy of metal carbonyls. Accounts of Chemical Research, 42(9), 1395-1404. [Link]

-

Binbay, N. E., & Yildirim, M. (2020). A Comparative DFT Study for Ruthenium. ResearchGate. [Link]

-

Roy, M. D., et al. (2018). Electronic Structure of Ru26+ Complexes with Electron-Rich Anilinopyridinate Ligands. Inorganic Chemistry, 57(17), 10833-10844. [Link]

-

Wikipedia contributors. (2024, November 26). Ruthenium. In Wikipedia, The Free Encyclopedia. [Link]

A Technical Guide to the Discovery and Synthesis of Novel Diruthenium Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, characterization, and application of novel diruthenium complexes. As a senior application scientist, the aim is to furnish a resource that is not only technically precise but also rich with field-proven insights, elucidating the rationale behind experimental choices and methodologies.

Part 1: The Significance of Diruthenium Complexes: A World of Bimetallic Synergy

Diruthenium complexes, characterized by the presence of a Ru-Ru bond, have captivated chemists for decades.[1] Their unique electronic structures, arising from metal-metal interactions, and the ability of ruthenium to exist in multiple oxidation states, grant these compounds a rich redox chemistry and diverse reactivity.[1][2] This has led to their extensive investigation in fields ranging from catalysis to materials science and medicinal chemistry.[3][4][5][6]

Two prominent structural motifs dominate the landscape of diruthenium chemistry: the "paddlewheel" structure and organometallic "piano-stool" dimers.

-

Paddlewheel Complexes: These feature a [Ru₂(O₂CR)₄]ⁿ⁺ core where four bridging carboxylate ligands span the two ruthenium centers.[7][8] This structure allows for fine-tuning of the electronic and steric properties by varying the carboxylate ligands and the axial ligands, which coordinate above and below the Ru-Ru axis.[7]

-

Organometallic Dimers: In these complexes, the ruthenium centers are typically bridged by organic ligands and may feature cyclopentadienyl (Cp) or arene ligands, leading to the characteristic "piano-stool" geometry.[9] These complexes are of particular interest in catalysis and for the development of novel therapeutic agents.

The allure of diruthenium complexes in drug discovery, particularly in oncology, stems from their potential to overcome the limitations of platinum-based therapies, such as toxicity and drug resistance.[10][11] The diruthenium core can act as a scaffold for delivering bioactive ligands, leading to dual-action or synergistic therapeutic effects.[7][8]

Part 2: Crafting Complexity: Modern Synthetic Methodologies

The synthesis of novel diruthenium complexes is a dynamic field, with methodologies evolving to offer greater control, efficiency, and access to new chemical space. The choice of synthetic route is paramount and is dictated by the target structure, desired properties, and the nature of the ancillary ligands.

Ligand Exchange on Precursor Complexes

A cornerstone of diruthenium chemistry is the use of pre-synthesized diruthenium precursors, most notably diruthenium tetraacetate chloride, [Ru₂(O₂CMe)₄Cl]n. This compound serves as a versatile starting material for the synthesis of a vast array of paddlewheel complexes through the exchange of the acetate ligands with other carboxylates.[7][12]

The rationale for this approach lies in its modularity. By introducing carboxylate-containing bioactive molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) or peptides, one can create prodrugs where the diruthenium core delivers the therapeutic agent.[7][8]

Microwave-Assisted Synthesis: Accelerating Discovery

Conventional heating methods for the synthesis of diruthenium complexes can be time-consuming.[1] Microwave-assisted synthesis has emerged as a powerful tool to expedite these reactions.[1] The rapid and uniform heating provided by microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields.[12]

This technique is particularly advantageous for high-throughput screening of different ligand combinations, thereby accelerating the discovery of new complexes with desired properties. However, it's noteworthy that for some systems, microwave activation may not offer a significant improvement in yield over conventional methods, indicating that the reaction thermodynamics are the limiting factor.[12]

Solvothermal Synthesis: The Path to Crystalline Order

For applications requiring highly crystalline materials, such as in metal-organic frameworks or for single-crystal X-ray diffraction studies, solvothermal synthesis is a preferred method.[12] This technique involves heating the reactants in a sealed vessel containing a solvent at a temperature above its boiling point. The increased pressure and temperature facilitate the dissolution of reactants and the growth of high-quality crystals upon slow cooling. The choice of solvent can significantly influence the final product, sometimes leading to the incorporation of solvent molecules as axial ligands.[12]

Organometallic Strategies: Forging Ru-C Bonds

The synthesis of organometallic diruthenium complexes often requires specialized techniques to create robust ruthenium-carbon bonds. Methods such as olefin metathesis for metal incorporation (OMMI) using Grubbs catalysts, and metal hydride reactions are employed to construct complexes with conjugated organic bridges.[4][13] These bridged complexes are of interest for their potential applications in molecular electronics as "connectable molecular components."[4][13]

Experimental Workflow: A Visual Guide

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel diruthenium complex.

Caption: Generalized workflow for the synthesis and characterization of diruthenium complexes.

Part 3: Unveiling the Structure: Advanced Characterization Techniques

The unambiguous determination of a novel diruthenium complex's structure and properties is paramount. A multi-technique approach is essential for a comprehensive understanding.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of the organic ligands. For complexes containing phosphine ligands, ³¹P NMR is indispensable.[14]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups and to confirm the coordination of ligands to the metal centers by observing shifts in vibrational frequencies.[1][4]

-

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is crucial for determining the molecular weight of the complex and providing evidence of its composition.[1]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which is related to its electronic structure and can be used to monitor reactions.[4]

-

Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths and angles, such as the Ru-Ru bond distance.[3][12]

-

Cyclic Voltammetry (CV): CV is an electrochemical technique used to probe the redox properties of the complex, identifying the potentials at which oxidation and reduction occur.[1][4]

Part 4: Case Study: Diruthenium Paddlewheel Complexes as Dual-Action Anticancer Agents

A particularly exciting application of diruthenium complexes is in the development of anticancer prodrugs.[7] The "paddlewheel" scaffold is ideal for this purpose.

The Concept:

The diruthenium core itself can possess cytotoxic properties. By coordinating biologically active carboxylate ligands, such as NSAIDs, to this core, a single molecule can deliver two different therapeutic agents.[7][8] This can lead to synergistic effects and potentially overcome resistance mechanisms.

Mechanism of Action:

These complexes are designed to be stable in the bloodstream but to release their active components in the specific microenvironment of a tumor, which is often slightly acidic.[15] The diruthenium moiety can then interact with biological targets like proteins, while the released ligand exerts its own therapeutic effect.[8]

Dual-Action Prodrug Mechanism

Caption: Proposed mechanism for a dual-action diruthenium-NSAID anticancer prodrug.

Part 5: Detailed Experimental Protocols

To ensure reproducibility and provide a practical guide, the following detailed protocols are provided.

Protocol 1: Microwave-Assisted Synthesis of a Diruthenium(II,III) Paddlewheel Complex

This protocol describes the synthesis of a tetrakis(m-methoxybenzoate)diruthenium(II,III) chloride complex, adapted from literature procedures.[12]

Materials:

-

[Ru₂Cl(μ-O₂CMe)₄]n (starting material)

-

m-Methoxybenzoic acid

-

Ethanol

-

Microwave synthesis reactor

Procedure:

-

Place [Ru₂Cl(μ-O₂CCH₃)₄]n (0.12 g, 0.25 mmol), m-methoxybenzoic acid (0.23 g, 1.50 mmol), 8 mL of ethanol, and a magnetic stirrer bar into an 85 mL TFM Teflon vessel.[12]

-

Seal the vessel with a lid equipped with temperature and pressure sensors and place it in the microwave oven.[12]

-

Heat the reaction mixture to 140°C and hold for 4 hours.

-

Allow the vessel to cool to room temperature.

-

Collect the resulting solid by filtration.

-

Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

-

Dry the product under vacuum.

Protocol 2: Characterization Workflow

1. Elemental Analysis:

-

Submit a sample for C, H, N analysis to confirm the empirical formula.

2. FT-IR Spectroscopy:

-

Acquire the IR spectrum of the product and the free m-methoxybenzoic acid ligand.

-

Confirm the coordination of the carboxylate group by observing the shift in the C=O stretching frequency.

3. UV-Vis Spectroscopy:

-

Dissolve a small amount of the complex in a suitable solvent (e.g., CH₂Cl₂).

-

Record the UV-Vis spectrum to identify the characteristic electronic transitions.

4. Mass Spectrometry:

-

Prepare a dilute solution of the complex and analyze by ESI-MS to confirm the molecular ion peak.

5. Magnetic Susceptibility:

-

If equipment is available, measure the magnetic moment to confirm the Ru₂(II,III) oxidation state, which corresponds to three unpaired electrons.[3]

Data Presentation: Representative Characterization Data

| Technique | Observation | Interpretation |

| Elemental Analysis | C, H percentages consistent with calculated values for {[Ru₂Cl(μ-O₂CC₆H₄-m-OMe)₄]·0.5H₂O}n.[12] | Confirms the bulk purity and stoichiometry of the complex. |

| FT-IR (cm⁻¹) | Absence of the broad O-H stretch from the carboxylic acid; shift in ν(C=O) compared to the free ligand. | Confirms deprotonation and coordination of the carboxylate ligand. |

| UV-Vis (nm) | Absorption bands in the visible and near-IR region. | Characteristic of the Ru₂(II,III) core electronic transitions. |

| Magnetic Moment | Effective magnetic moment consistent with S = 3/2.[3] | Confirms the Ru₂(II,III) oxidation state with a Ru-Ru bond order of 2.5.[3] |

Part 6: Conclusion and Future Outlook

The field of diruthenium chemistry continues to expand, driven by the quest for novel catalysts, advanced materials, and more effective and selective therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for the creation of new diruthenium complexes. The future of this field lies in the rational design of ligands to fine-tune the properties of the bimetallic core, the development of more sustainable synthetic routes, and a deeper understanding of the mechanisms of action of these complexes in biological systems. The synergistic interplay between synthetic innovation and thorough characterization will undoubtedly lead to the discovery of new diruthenium complexes with unprecedented functions and applications.

References

-

Synthesis Methods, Characterization Techniques and Properties of Some Diruthenium Complexes - Digital Scholarship @ TSU. (2021). Available at: [Link]

-

Recent developments in the synthesis and properties of diruthenium tetracarboxylates. (2025). Coordination Chemistry Reviews. Available at: [Link]

-

Synthesis Methods, Characterization Techniques and Properties of Some Diruthenium Complexes. (n.d.). ProQuest. Available at: [Link]

-

Ling, G. (2009). Synthesis of diruthenium complexes as connectable molecular components. Syracuse University. Available at: [Link]

-

Tolbatov, I., et al. (2023). Diruthenium(II,III) paddlewheel complexes: effects of bridging and axial ligands on anticancer properties. RSC Medicinal Chemistry. Available at: [Link]

-

Diruthenium Paddlewheel Complexes Attacking Proteins: Axial versus Equatorial Coordination. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Steric, Activation Method and Solvent Effects on the Structure of Paddlewheel Diruthenium Complexes. (2022). Molecules. Available at: [Link]

-

Anticancer Potential of Diruthenium Complexes with Bridging Hydrocarbyl Ligands from Bioactive Alkynols. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Diruthenium complexes as pH-responsive delivery systems: a quantitative assessment. (2023). Inorganic Chemistry Frontiers. Available at: [Link]

-

Recent Trends in the Design of Ruthenium Homometallic Polynuclear Complexes with Bioactive Ligands for Cancer Treatment. (n.d.). Molecules. Available at: [Link]

-

Rodríguez Bárzano, A. (n.d.). Novel Ruthenium Complexes and Their Applications as Catalysts and Anticancer Agents. University of Leeds. Available at: [Link]

-

"SYNTHESIS OF DIRUTHENIUM COMPLEXES AS CONNECTABLE MOLECULAR COMPONENTS" by George Ling. (2009). Syracuse University. Available at: [Link]

-

Applications of Ruthenium Complex in Tumor Diagnosis and Therapy. (2018). Frontiers in Chemistry. Available at: [Link]

-

DNA Binding with Dipyrromethene Ruthenium(II) Complexes. (n.d.). Molecules. Available at: [Link]

-

Application of Halides Complexes of Ruthenium (II) in Metallopharmaceuticals and in Material Science: Part-I. (n.d.). Scientific Archives. Available at: [Link]

-

Synthesis and structural characterization of a diruthenium pentalene complex, [CpRu){(CpRu)2B6H14}(RuCp*)]. (2018). Journal of Chemical Sciences. Available at: [Link]

-

Ruthenium-Based Small-Molecule Complexes: A Promising Approach for Drug Discovery. (n.d.). Accounts of Chemical Research. Available at: [Link]

-

Synthesis and Reactivity of Dihydrogen Diruthenium Complexes. (n.d.). UNI ScholarWorks. Available at: [Link]

Sources

- 1. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. scientificarchives.com [scientificarchives.com]

- 7. Diruthenium( ii , iii ) paddlewheel complexes: effects of bridging and axial ligands on anticancer properties - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI00157A [pubs.rsc.org]

- 8. Diruthenium Paddlewheel Complexes Attacking Proteins: Axial versus Equatorial Coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Potential of Diruthenium Complexes with Bridging Hydrocarbyl Ligands from Bioactive Alkynols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Applications of Ruthenium Complex in Tumor Diagnosis and Therapy [frontiersin.org]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. mdpi.com [mdpi.com]

- 13. "SYNTHESIS OF DIRUTHENIUM COMPLEXES AS CONNECTABLE MOLECULAR COMPONENTS" by George Ling [surface.syr.edu]

- 14. scholarworks.uni.edu [scholarworks.uni.edu]

- 15. Diruthenium complexes as pH-responsive delivery systems: a quantitative assessment - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI00399J [pubs.rsc.org]

A Technical Guide to Preliminary Stability Assessment of Novel Diruthenium Complexes: A Case Study with C6Cl4O6Ru2

For Researchers, Scientists, and Drug Development Professionals

Introduction